molecular formula C10H15N3 B2547521 (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine CAS No. 769113-72-6

(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine

Cat. No.: B2547521
CAS No.: 769113-72-6
M. Wt: 177.251
InChI Key: YIALOSPTKOFOPE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.251. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Activities

  • Compounds related to (R)-1-(Pyridin-2-ylmethyl)pyrrolidin-3-amine, such as derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine, have been identified as potent melanin-concentrating hormone receptor-1 (MCH-R1) antagonists, showing efficacy in vivo and good oral bioavailability (Huang et al., 2005).

Chemical Synthesis and Ligand Design

  • This compound and its derivatives have been explored in the synthesis of various chemical structures, such as in the creation of amine-constrained pyridazinone histamine H3 receptor antagonists (Sundar et al., 2011).
  • The compound has been utilized in synthesizing TiIV and ZrIV complexes, which were found to be active catalysts for asymmetric hydroamination/cyclization of aminoalkenes (Xiang et al., 2008).

Coordination Chemistry and Catalysis

  • It has been used in the synthesis and structural investigation of half sandwich Ir(III) and Rh(III) amine compounds, which showed promise in the catalytic transfer hydrogenation of aromatic ketones and aldehydes in water (Thangavel et al., 2017).
  • The compound has been part of studies involving organoruthenium and organorhodium cations interacting with novel ambidentate (N,N) and (O,O) chelating ligands in aqueous solution (Nagy et al., 2021).

Material Science and Luminescence

  • It has been involved in the construction of helical silver(I) coordination polymers, contributing to the formation of structures with diverse conformational and luminescent properties (Zhang et al., 2013).

Biological Applications

  • A bis(pyridine-2-ylmethyl)amine-based derivative has been synthesized as a selective and sensitive colorimetric and fluorescent chemosensor for Cu2+, demonstrating potential use in detecting Cu2+ ions in mammalian cells (Zheng et al., 2016).

Properties

IUPAC Name

(3R)-1-(pyridin-2-ylmethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-6-13(7-9)8-10-3-1-2-5-12-10/h1-3,5,9H,4,6-8,11H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIALOSPTKOFOPE-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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